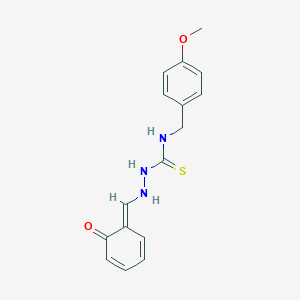
1-Buten-1-one, 2-(2-pyridinyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is a chemical compound that belongs to the family of heterocyclic compounds. It is a yellowish liquid with a boiling point of 210-211°C. This compound is used in scientific research for various purposes, including as a building block for the synthesis of other compounds and as a catalyst in organic reactions.
作用机制
The mechanism of action of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is not well understood. However, it is believed that this compound acts as a catalyst in organic reactions by facilitating the formation of intermediates and lowering the activation energy required for the reaction to occur.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI). However, it has been reported that this compound is toxic to certain types of cells, including human lung cancer cells. Additionally, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus.
实验室实验的优点和局限性
One of the advantages of using 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) in lab experiments is its high yield of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its toxicity, which can make handling and disposal of the compound challenging.
未来方向
There are several future directions for the use of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) in scientific research. One potential direction is the synthesis of novel pyridine-fused heterocycles for the treatment of cancer and other diseases. Additionally, this compound could be used as a catalyst in the synthesis of other organic compounds with potential applications in various fields, including pharmaceuticals, materials science, and energy. Finally, further research is needed to understand the mechanism of action and potential toxicity of this compound, which could inform its safe use in future experiments.
合成方法
The synthesis of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) can be achieved by several methods. One of the most common methods is the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction results in the formation of the desired compound with a yield of around 70%.
科学研究应用
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) has been extensively used in scientific research as a building block for the synthesis of other compounds. For example, this compound has been used to synthesize pyridine-fused heterocycles, which have shown promising results in the treatment of cancer and other diseases. Additionally, 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) has been used as a catalyst in organic reactions, including the Michael addition reaction and the aldol reaction.
属性
CAS 编号 |
185153-70-2 |
|---|---|
产品名称 |
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
InChI |
InChI=1S/C9H9NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6H,2H2,1H3 |
InChI 键 |
GEECJFMQWDVENC-UHFFFAOYSA-N |
SMILES |
CCC(=C=O)C1=CC=CC=N1 |
规范 SMILES |
CCC(=C=O)C1=CC=CC=N1 |
同义词 |
1-Buten-1-one, 2-(2-pyridinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
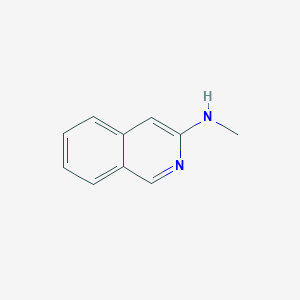

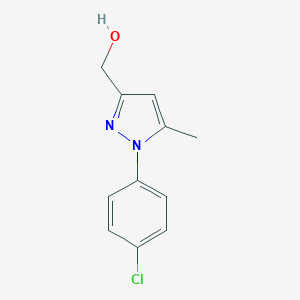

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
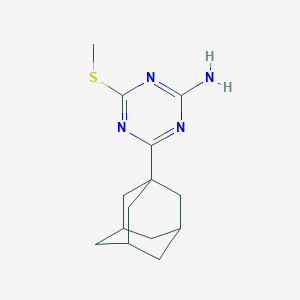
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
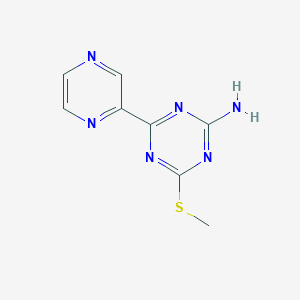
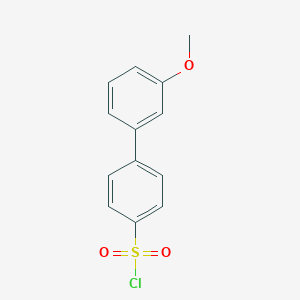
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
